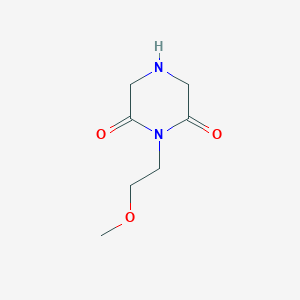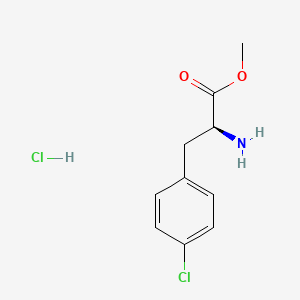
4-Chloro-L-phenylalanine methyl ester hydrochloride
Descripción general
Descripción
4-Chloro-L-phenylalanine methyl ester hydrochloride is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is a tryptophan hydroxylase inhibitor and is known to cross the blood-brain barrier more effectively than p-chlorophenylalanine .
Molecular Structure Analysis
The molecular formula of 4-Chloro-L-phenylalanine methyl ester hydrochloride is C10H13Cl2NO2 . Its molecular weight is 250.12 . The SMILES string representation is Cl.COC(=O)C(N)Cc1ccc(Cl)cc1 .Chemical Reactions Analysis
4-Chloro-L-phenylalanine methyl ester hydrochloride is known to inhibit the synthesis of 5-hydroxytryptamine (5-HT), also known as serotonin . It has been used to induce 5-HT depletion in rats .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 186-189 °C (lit.) . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Neurochemistry: Inhibition of Tryptophan Hydroxylase
(S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride: is a potent inhibitor of the enzyme tryptophan hydroxylase . This enzyme is crucial for the synthesis of serotonin, a neurotransmitter involved in mood regulation. By inhibiting this enzyme, researchers can study the effects of reduced serotonin levels in the brain and its implications on neurological disorders such as depression, anxiety, and Parkinson’s disease.
Pharmacology: Serotonin Depletion Studies
In pharmacological research, this compound is used to induce serotonin depletion in animal models . This application is particularly useful for studying the role of serotonin in behavior and physiological processes. It helps in understanding the mechanism of action of antidepressants and other drugs that target serotonin pathways.
Behavioral Science: Cognitive and Behavioral Effects
The compound has been associated with cognitive defects in rodent models when used to manipulate serotonin levels . Researchers use it to observe changes in learning, memory, and behavior, which are critical for developing treatments for cognitive impairments and behavioral disorders.
Metabolic Studies: Glucose Intolerance Induction
Research has shown that 4-Chloro-L-phenylalanine methyl ester hydrochloride can stimulate glucose intolerance in pregnant mice . This application is significant for studying gestational diabetes and the role of serotonin in glucose metabolism.
Developmental Biology: Embryonic Development Impact
The compound is used in developmental biology to examine its effects on embryonic development, particularly in relation to serotonin’s role . It helps in understanding how neurotransmitter imbalances can affect developmental processes.
Molecular Biology: Gene Expression Studies
In molecular biology, the compound is utilized to study gene expression related to serotonin synthesis . It can be used to reduce the expression of tryptophan hydroxylase 1 (TPH1), which is a precursor step in serotonin production, thereby affecting the downstream expression of genes.
Cardiovascular Research: Pulmonary Artery Remodeling
4-Chloro-L-phenylalanine methyl ester hydrochloride: has applications in cardiovascular research, particularly in studying the inflammation of lung tissue and remodeling of the pulmonary artery . It provides insights into the pathophysiology of pulmonary hypertension and potential therapeutic targets.
Microbiology: Selection of Transformants
In microbiology, the compound is used for the selection of transformants, particularly in bacteria like Enterococcus faecalis . It serves as a selective agent in genetic engineering experiments to identify successful incorporation of genetic material.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635202 | |
| Record name | Methyl 4-chloro-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-L-phenylalanine methyl ester hydrochloride | |
CAS RN |
60594-65-2, 63024-26-0 | |
| Record name | 4-Chloro-L-phenylalanine methyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060594652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chloro-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-L-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QP66WC3GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




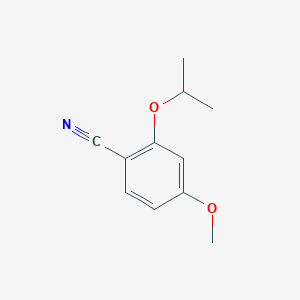
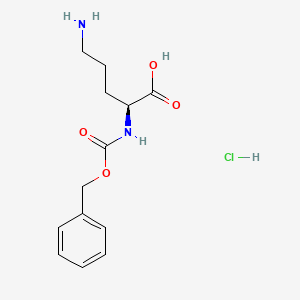


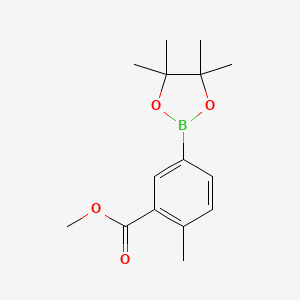


![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)


